3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
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Overview
Description
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, with temperatures maintained between 20°C to 60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and efficiency . The use of microreactors in continuous flow systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a simpler phenyl derivative.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the chloro group can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with opioid receptors, leading to analgesic effects . The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and exert its effects at the target site .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the chloro and trifluoromethyl groups but differs in the presence of a piperidinol moiety.
4-[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy-N-methylpyridine-2-carboxamide: This compound is used in medicinal chemistry and has a similar trifluoromethylphenyl structure.
Uniqueness
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H8ClF3O3 |
---|---|
Molecular Weight |
268.61 g/mol |
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17) |
InChI Key |
BLVNNODXCLECLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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